Cas no 51094-11-2 (Propanimidamide, 3-mercapto-)

Propanimidamide, 3-mercapto-, is a sulfur-containing amidine derivative characterized by the presence of a reactive thiol (-SH) group at the 3-position of the propanimidamide backbone. This functional group imparts nucleophilic and metal-binding properties, making the compound useful in organic synthesis, coordination chemistry, and biochemical applications. Its amidine moiety offers basicity and hydrogen-bonding capabilities, while the thiol group enables thiol-disulfide exchange reactions or conjugation with electrophiles. The compound may serve as a building block for pharmaceuticals, ligands, or modified biomolecules. Careful handling is advised due to the potential reactivity of the thiol group under oxidative conditions. Storage under inert atmosphere is recommended to preserve stability.
Propanimidamide, 3-mercapto- structure
Propanimidamide, 3-mercapto- structure
Product name:Propanimidamide, 3-mercapto-
CAS No:51094-11-2
MF:C3H8N2S
Molecular Weight:104.174
CID:4012177

Propanimidamide, 3-mercapto- 化学的及び物理的性質

名前と識別子

    • Propanimidamide, 3-mercapto-

Propanimidamide, 3-mercapto- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4261296-1.0g
3-SULFANYLPROPANIMIDAMIDE
51094-11-2
1.0g
$739.0 2023-01-08
Enamine
EN300-4261296-5.0g
3-SULFANYLPROPANIMIDAMIDE
51094-11-2
5.0g
$1939.0 2023-01-08
Enamine
EN300-4261296-2.5g
3-SULFANYLPROPANIMIDAMIDE
51094-11-2
2.5g
$1531.0 2023-01-08
Enamine
EN300-4261296-10.0g
3-SULFANYLPROPANIMIDAMIDE
51094-11-2
10.0g
$2438.0 2023-01-08

Propanimidamide, 3-mercapto- 関連文献

Propanimidamide, 3-mercapto-に関する追加情報

Propanimidamide, 3-Mercapto: A Comprehensive Overview

Propanimidamide, 3-Mercapto (CAS No. 51094-11-2) is a compound of significant interest in various scientific and industrial applications. This compound, also referred to as 3-Mercaptopropanimidamide, is a derivative of propanimidamide with a mercapto group attached to the third carbon atom. Its chemical structure consists of a three-carbon chain with an amidine functional group and a thiol (-SH) group, making it a versatile molecule with unique chemical properties.

The amidine functional group in Propanimidamide, 3-Mercapto contributes to its ability to act as a ligand in coordination chemistry, while the thiol group imparts reactivity towards various nucleophilic and oxidative reactions. Recent studies have highlighted its potential in the synthesis of novel materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their applications in gas storage, catalysis, and sensing technologies.

One of the most promising areas of research involving Propanimidamide, 3-Mercapto is its role in the development of biocompatible materials. The compound's ability to form stable complexes with transition metals has been leveraged in the creation of bioimaging agents and drug delivery systems. For instance, researchers have explored its use in designing contrast agents for magnetic resonance imaging (MRI), where its coordination properties enhance the relaxivity of metal ions used in such applications.

In addition to its role in materials science, Propanimidamide, 3-Mercapto has shown potential in enzymology and biochemistry. The thiol group's reactivity allows it to act as a substrate for enzymes such as glutathione transferases, making it a valuable tool in studying enzyme mechanisms and inhibition. Recent advancements in this field have utilized this compound to develop inhibitors for therapeutic targets, paving the way for novel drug discovery strategies.

The synthesis of Propanimidamide, 3-Mercapto typically involves multi-step organic reactions, often starting from propargylamine or related precursors. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound is readily available for various applications. The compound's stability under different conditions has also been extensively studied, providing insights into its suitability for diverse chemical environments.

From an environmental perspective, understanding the degradation pathways of Propanimidamide, 3-Mercapto is crucial for assessing its impact on ecosystems. Studies have shown that the compound undergoes hydrolysis under specific pH conditions, leading to the formation of nontoxic byproducts. This information is vital for industries utilizing this compound to ensure compliance with environmental regulations and promote sustainable practices.

In conclusion, Propanimidamide, 3-Mercapto (CAS No. 51094-11-2) is a multifaceted compound with applications spanning materials science, biochemistry, and drug discovery. Its unique chemical properties and reactivity continue to drive innovative research across various disciplines. As scientific advancements unfold, this compound is poised to play an increasingly important role in addressing complex challenges in both academic and industrial settings.

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